(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol hydrochloride
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Overview
Description
“(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol hydrochloride” is a hydrochloride salt of (2R,3S)-3-Hydroxy-2-piperidinemethanol . It is used in the synthesis of fagomine derivatives which are used in overweight control . The molecular weight is 167.63 and the molecular formula is C6H14ClNO2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The IUPAC name of the compound is (2R,3S)-2-(hydroxymethyl)piperidin-3-olhydrochloride . The Canonical SMILES representation is C1CC(C(NC1)CO)O.Cl . The InChI representation is InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H21H/t5-,6+/m1./s1 .Chemical Reactions Analysis
Piperidines are involved in a complex web of hundreds to thousands of reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.63 and a molecular formula of C6H14ClNO2 . It has a heavy atom count of 10, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 4 . The compound also has a rotatable bond count of 1 and a topological polar surface area of 52.5Ų .properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQWGESJVTZQOH-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride |
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